molecular formula C16H25N3O6 B5210764 4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxy-6-nitrophenol

4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxy-6-nitrophenol

Cat. No. B5210764
M. Wt: 355.39 g/mol
InChI Key: QGPPQUHAJKXDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxy-6-nitrophenol, commonly known as Levetiracetam, is a drug that is widely used for the treatment of epilepsy. The drug is known for its unique mechanism of action and has been extensively studied for its therapeutic potential.

Mechanism of Action

The exact mechanism of action of Levetiracetam is not fully understood. However, it is believed that the drug acts by binding to a specific protein called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters in the brain. By binding to SV2A, Levetiracetam is thought to modulate neurotransmitter release and reduce the likelihood of seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have a number of biochemical and physiological effects. The drug has been shown to increase GABAergic neurotransmission, which is thought to play a role in its antiepileptic properties. In addition, Levetiracetam has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Levetiracetam has a number of advantages for use in lab experiments. The drug is well-tolerated and has a low risk of side effects, making it a safe choice for use in animal studies. In addition, the drug has a well-established mechanism of action, making it a useful tool for studying the role of SV2A in neurotransmitter release. However, one limitation of using Levetiracetam in lab experiments is that its effects may be dose-dependent, making it difficult to compare results across studies.

Future Directions

There are a number of future directions for research on Levetiracetam. One area of interest is the drug's potential use in the treatment of other neurological disorders, including Alzheimer's disease and traumatic brain injury. In addition, there is ongoing research into the drug's mechanism of action, with a focus on understanding how it modulates neurotransmitter release in the brain. Finally, there is interest in developing new formulations of Levetiracetam that may be more effective or have fewer side effects than the current formulation.

Synthesis Methods

The synthesis of Levetiracetam involves the reaction of 4-hydroxy-2-methoxynitrobenzene with 2-(2-chloroethyl)-1-piperazine in the presence of sodium hydroxide. The resulting intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to yield the final product. The synthesis method is well-established and has been optimized for large-scale production.

Scientific Research Applications

Levetiracetam has been extensively studied for its therapeutic potential in the treatment of epilepsy. The drug has been shown to be effective in reducing seizure frequency and improving quality of life in patients with epilepsy. In addition to its antiepileptic properties, Levetiracetam has also been studied for its potential use in the treatment of other neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

properties

IUPAC Name

4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6/c1-24-15-11-13(10-14(16(15)21)19(22)23)12-18-4-2-17(3-5-18)6-8-25-9-7-20/h10-11,20-21H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPPQUHAJKXDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.